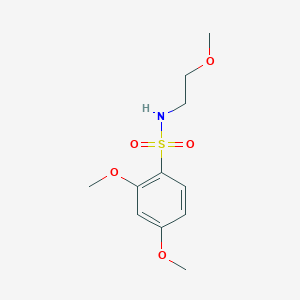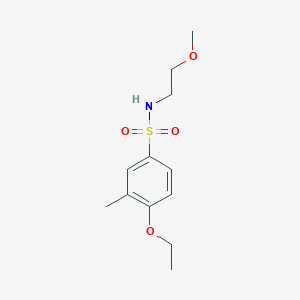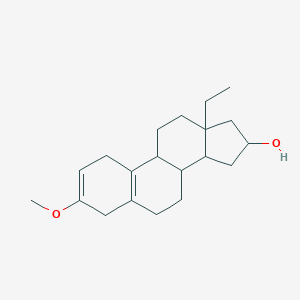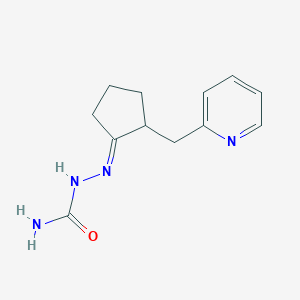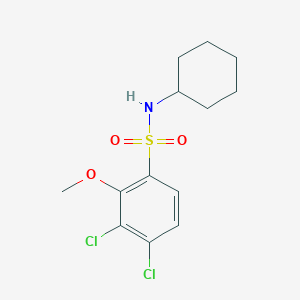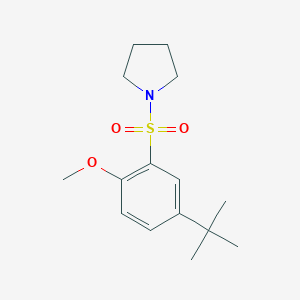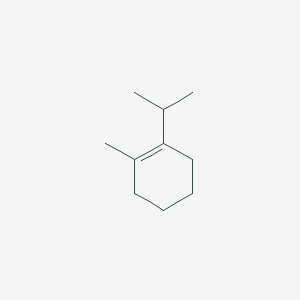![molecular formula C19H17NO3S B224972 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole, also known as MNDS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. MNDS is a synthetic compound that is produced through a multistep process, and its unique chemical structure makes it an attractive candidate for various research studies.
Mechanism of Action
The mechanism of action of 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in cells. 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has also been shown to inhibit the activity of protein kinase C, a signaling molecule that is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has also been shown to reduce the production of inflammatory mediators in cells. In vivo studies have shown that 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole can reduce inflammation and tumor growth in animal models.
Advantages and Limitations for Lab Experiments
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has several advantages for use in laboratory experiments. It is a synthetic compound that can be produced in large quantities with high purity. 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole is also stable and can be stored for long periods without degradation. However, 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole also has limitations for use in laboratory experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other enzymes and signaling pathways. 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole may also have limited solubility in certain solvents, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole. In medicine, 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole could be further studied as a potential anti-inflammatory and anti-cancer agent. In agriculture, 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole could be studied for its potential as a plant growth regulator and as a pesticide with reduced environmental impact. In industry, 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole could be studied for its potential as a dye and as a component in electronic devices. Further studies could also be conducted to better understand the mechanism of action of 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole and to identify potential off-target effects.
Synthesis Methods
The synthesis of 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole involves several steps, beginning with the reaction of 4-methoxynaphthalene with chlorosulfonic acid to form 4-methoxynaphthalene-1-sulfonic acid. This intermediate compound is then reacted with indole in the presence of a reducing agent to produce 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole. The final product is purified through a series of steps, including recrystallization and chromatography. This synthesis method has been optimized to produce high yields of 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole with high purity.
Scientific Research Applications
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has been used as a plant growth regulator and as a pesticide. In industry, 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has been used as a dye and as a component in electronic devices.
properties
Product Name |
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole |
|---|---|
Molecular Formula |
C19H17NO3S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C19H17NO3S/c1-23-18-10-11-19(16-8-4-3-7-15(16)18)24(21,22)20-13-12-14-6-2-5-9-17(14)20/h2-11H,12-13H2,1H3 |
InChI Key |
ZYQKMKWFAGFSLY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



